3-O-Acetylhamayne

描述

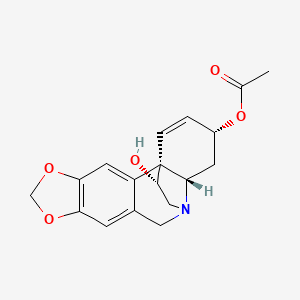

3-O-Acetylhamayne is an alkaloid belonging to the Amaryllidaceae family, a group of natural products renowned for their diverse pharmacological activities. It has been isolated from species such as Amaryllis belladonna , Crinum macowanii , C. moorei , and Narcissus angustifolius . Structurally, it is characterized by a lycorine-type backbone with an acetyl group at the C-3 position, distinguishing it from related alkaloids like hamayne and vittatine .

This compound exhibits notable antiprotozoal activity against Trypanosoma brucei rhodesiense (IC50 = 1.51 µg/mL), T. cruzi (IC50 = 8.25 µg/mL), Leishmania donovani (IC50 = 17.91 µg/mL), and Plasmodium falciparum (IC50 = 1.14 µg/mL) .

属性

分子式 |

C18H19NO5 |

|---|---|

分子量 |

329.3 g/mol |

IUPAC 名称 |

[(1S,13S,15R,18R)-18-hydroxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-yl] acetate |

InChI |

InChI=1S/C18H19NO5/c1-10(20)24-12-2-3-18-13-6-15-14(22-9-23-15)4-11(13)7-19(8-17(18)21)16(18)5-12/h2-4,6,12,16-17,21H,5,7-9H2,1H3/t12-,16-,17-,18-/m0/s1 |

InChI 键 |

NWAYYOQRSAEORM-JUKXBJQTSA-N |

SMILES |

CC(=O)OC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O |

手性 SMILES |

CC(=O)O[C@@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2CC4=CC5=C(C=C34)OCO5)O |

规范 SMILES |

CC(=O)OC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Alkaloids

Structural Analogs

3-O-Acetylhamayne shares biosynthetic pathways with alkaloids like vittatine , hamayne , and siculine , which differ in functional group substitutions (e.g., hydroxylation, methylation) . For example:

- Hamayne : Lacks the C-3 acetyl group, which may reduce lipophilicity and membrane permeability compared to this compound.

- 1-O-Acetylcaranine : Contains an acetyl group at C-1 instead of C-3, resulting in weaker antiprotozoal activity (IC50 > 3.21 µg/mL for P. falciparum) .

- Buphanamine : A crinine-type alkaloid with minimal antiparasitic activity (IC50 > 25 µg/mL for T. cruzi) and lower cytotoxicity (IC50 > 100 µg/mL against L6 cells) .

Antiprotozoal Activity

Table 1 compares the antiprotozoal activity of this compound with related alkaloids:

| Compound | T. brucei (IC50, µg/mL) | T. cruzi (IC50, µg/mL) | L. donovani (IC50, µg/mL) | P. falciparum (IC50, µg/mL) | Cytotoxicity (L6 cells, IC50, µg/mL) |

|---|---|---|---|---|---|

| This compound | 1.51 | 8.25 | 17.91 | 1.14 | 1.72 |

| 1-O-Acetylcaranine | 1.97 | 35.9 | >100 | 3.21 | 14.2 |

| Buphanamine | 28.2 | 62.9 | >100 | 25.9 | >100 |

| Crude A. belladonna extract | 4.67 | 34.9 | >100 | 1.17 | 34.3 |

| Stlopine (from Galanthus trojanus) | 21.9 | - | 52.9 | - | - |

This compound outperforms most analogs against T. brucei and P. falciparum, but its cytotoxicity limits its selectivity index (SI = IC50 mammalian cells / IC50 parasite).

Acetylcholinesterase Inhibition

Table 2 highlights AChE inhibitory activity:

Reference values from external literature; data for this compound from

While this compound shows moderate AChE inhibition, it is less potent than flavonoids like 6-hydroxyluteolin 5-rhamnoside .

P-glycoprotein (P-gp) Interactions

Notably, criniine (a structural analog) demonstrates strong P-gp binding despite shared backbone features, underscoring the unpredictability of structure-activity relationships in P-gp modulation .

Key Research Findings and Challenges

Potency vs. Toxicity : this compound’s high antiprotozoal activity is counterbalanced by cytotoxicity, limiting its therapeutic window .

Structural Optimization: Acetylation at C-3 enhances bioactivity compared to non-acetylated analogs (e.g., hamayne), but further modifications are needed to improve selectivity .

Mechanistic Complexity : Its dual activity (antiprotozoal and AChE inhibition) suggests multiple molecular targets, complicating mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。